4,5,7-Trichloro-2-phenylquinoline
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Overview
Description
4,5,7-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives, including this compound, are often used in scientific research due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4,5,7-Trichloro-2-phenylquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4,5,7-Trichloro-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents . The reaction conditions can vary, but they often involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while substitution reactions may yield various substituted quinoline derivatives .
Scientific Research Applications
4,5,7-Trichloro-2-phenylquinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5,7-Trichloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of DNA in microbial cells . The specific molecular targets and pathways involved can vary depending on the biological activity being studied .
Comparison with Similar Compounds
4,5,7-Trichloro-2-phenylquinoline can be compared with other similar compounds, such as:
4,7,8-Trichloro-2-phenylquinoline: This compound has a similar structure but differs in the position of the chlorine atoms.
2-Phenylquinoline: This compound lacks the chlorine substituents and may have different biological activities.
Quinoline: The parent compound of the quinoline family, which serves as the basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1155602-25-7 |
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Molecular Formula |
C15H8Cl3N |
Molecular Weight |
308.6 g/mol |
IUPAC Name |
4,5,7-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
MKACOISDPQWEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Cl |
Origin of Product |
United States |
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